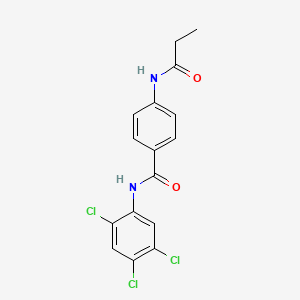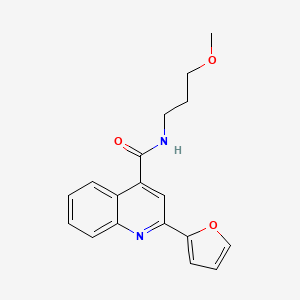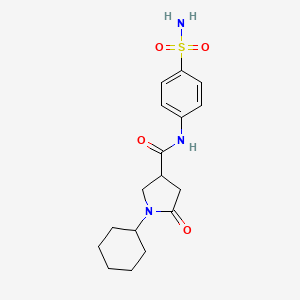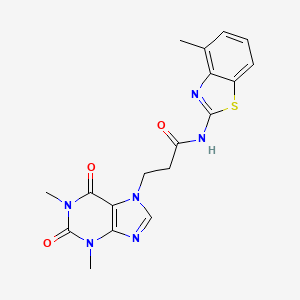![molecular formula C17H18N2O7 B11162894 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanylglycine](/img/structure/B11162894.png)
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID is a complex organic compound featuring a chromen-7-yl moiety. This compound is notable for its photoactive properties, making it a subject of interest in various scientific fields, including materials science and biochemistry .
Preparation Methods
The synthesis of 2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID typically involves the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. This process is initiated by activating the carboxylic acid with N,N′-carbonyldiimidazole. Subsequent modification with cationic carboxylic acids, such as 3-carboxypropyltrimethylammonium chloride, results in water-soluble polyelectrolytes decorated with photochemically active chromene moieties .
Chemical Reactions Analysis
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the design of smart materials due to its photoactive properties.
Biochemistry: The compound’s ability to undergo photodimerization makes it useful in studying light-triggered biological processes.
Industrial Applications: The water-soluble polyelectrolytes derived from this compound are of interest as flocculation agents in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID involves its photoactive chromene moieties. Upon exposure to light, these moieties undergo photodimerization, altering the compound’s properties. This light-triggered reaction can be harnessed to control the behavior of materials and biological systems .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives, such as:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound also features a chromen-7-yl moiety and is synthesized through O-sulfonylation reactions.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: This compound is used in the synthesis of photoactive cellulose derivatives.
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID stands out due to its unique combination of photoactive properties and water solubility, making it particularly useful in the design of smart materials and industrial applications .
Properties
Molecular Formula |
C17H18N2O7 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N2O7/c1-9-5-16(23)26-13-6-11(3-4-12(9)13)25-8-14(20)19-10(2)17(24)18-7-15(21)22/h3-6,10H,7-8H2,1-2H3,(H,18,24)(H,19,20)(H,21,22)/t10-/m0/s1 |
InChI Key |
GANCLALWWJAUSE-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)NCC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B11162814.png)
![4-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B11162816.png)




![3-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11162827.png)
![2-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11162832.png)
![ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11162849.png)
![2-[(2-methoxyethyl)sulfanyl]-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11162859.png)

![1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162872.png)
![7,9,9-trimethyl-1,2,3,4-tetrahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11162876.png)
![methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11162890.png)
